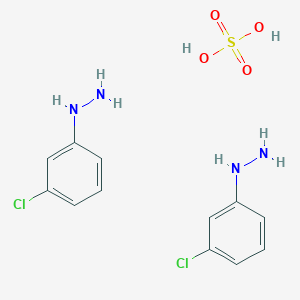
(3-Chlorophenyl)hydrazine hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl)hydrazine hemisulfate is an organic compound with the molecular formula C12H16Cl2N4O4S. It is a derivative of phenylhydrazine, where a chlorine atom is substituted at the third position of the phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Chlorophenyl)hydrazine hemisulfate can be synthesized through the reaction of 3-chloronitrobenzene with hydrazine hydrate. The reaction typically involves the reduction of the nitro group to an amino group, followed by the formation of the hydrazine derivative. The reaction conditions often include the use of a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorophenyl)hydrazine hemisulfate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Applications De Recherche Scientifique
(3-Chlorophenyl)hydrazine hemisulfate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl)hydrazine hemisulfate involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets include enzymes involved in metabolic pathways, and the pathways affected are those related to the synthesis and degradation of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylhydrazine
- 2-Chlorophenylhydrazine
- 4-Chlorophenylhydrazine
Uniqueness
(3-Chlorophenyl)hydrazine hemisulfate is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H16Cl2N4O4S |
|---|---|
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
(3-chlorophenyl)hydrazine;sulfuric acid |
InChI |
InChI=1S/2C6H7ClN2.H2O4S/c2*7-5-2-1-3-6(4-5)9-8;1-5(2,3)4/h2*1-4,9H,8H2;(H2,1,2,3,4) |
Clé InChI |
NQUNSXPFAUFLSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NN.C1=CC(=CC(=C1)Cl)NN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)

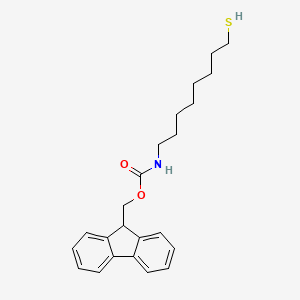
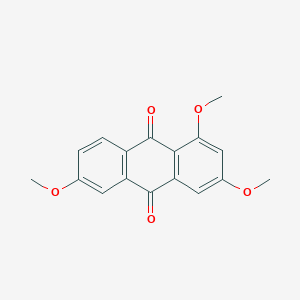
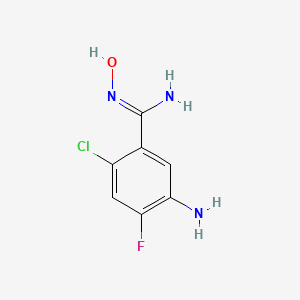
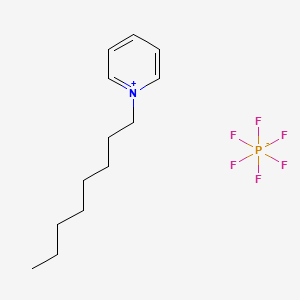
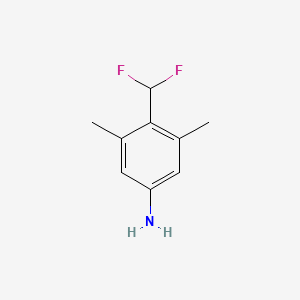
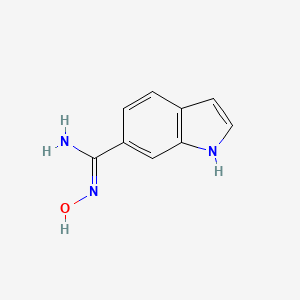
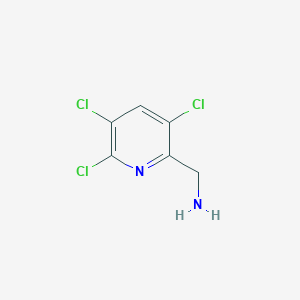
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)

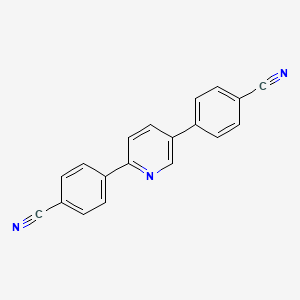
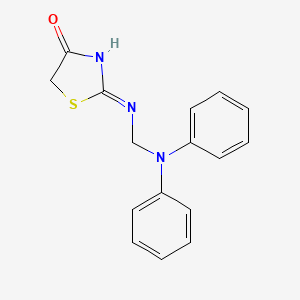
![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
